3,4-Dichloroaniline-d2
Overview
Description
3,4-Dichloroaniline (3,4-DCA) is an aromatic amine and is a model environmental contaminant . It is an important precursor for the synthesis and degradation product of several herbicides . It is a metabolite of a commonly applied herbicide, 3,4-dichloropropionanilide or propanil .
Molecular Structure Analysis
The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .
Chemical Reactions Analysis
3,4-Dichloroaniline (34DCA) is a major metabolite of phenylurea herbicides and causes environmental contamination due to its toxicity and recalcitrant properties . The toxicity of DCA varies with the type and concentration of two-dimensional nanomaterials (TDNMs), as well as the species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloroaniline include a boiling point of 272 °C and a melting point of 69-71 °C .
Scientific Research Applications
Biodegradation and Removal in Aquatic Environments : Chlorella pyrenoidosa, a green algae, has shown potential in degrading and removing 3,4-DCA in water, achieving a removal percentage of 78.4% over a seven-day period. This suggests its application in removing environmental pollutants in aquatic environments (Wang, Poon, & Cai, 2012).
Toxicity to Aquatic Life : 3,4-DCA is known to enter surface waters as a contaminant in agricultural herbicides or industrial effluents from dye manufacturing plants, posing toxicity risks to aquatic organisms like fathead minnows (Call et al., 1987).
Oxidative Stress in Aquatic Species : Exposure to 3,4-DCA induces oxidative stress and lipid peroxidation in the liver of crucian carp, suggesting potential dangers to growth and development of aquatic organisms (Li et al., 2003).
Impact on Plant Uptake under Micrometeorological Conditions : The uptake of 3,4-DCA by maize plants grown hydroponically was studied, with a focus on the influence of different micrometeorological conditions (Droulia & Odos, 2013).
Genotoxicity in Mammalian Cells : 3,4-DCA, detected as an environmental contaminant in surface waters, has shown genotoxic effects in human lymphocytes and V79 Chinese hamster cells, indicating potential health risks (Bauchinger, Kulka, & Schmid, 1989).
Degradation at Electrochemical Interfaces : Research on the degradation of 3,4-DCA at boron-doped diamond anodes reveals insights into the chemical's breakdown, which is important for environmental remediation strategies (Polcaro et al., 2004).
Determination in Human Urine : Analytical methods have been developed for determining 3,4-DCA in human urine, which is crucial for assessing exposure to non-persistent pesticides in populations (Turci et al., 2006).
Degradation Using Dielectric Barrier Discharge Plasma : A novel plasma reactor has shown effectiveness in degrading 3,4-DCA in water, offering a promising method for environmental cleanup (Feng et al., 2015).
Bacterial Degradation : Bacteria like Pseudomonas sp. have been isolated for their capability to degrade 3,4-DCA, highlighting the potential for bioremediation approaches (Kang & Kim, 2007).
Toxicological Studies in Aquatic Life : 3,4-DCA has been used as a reference substance in developmental toxicity studies, showing potential for inducing fatty liver in zebrafish larvae (Park et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3,4-Dichloroaniline-d2 is the blood . It acts as a methemoglobin producer in humans and experimental animals . Methemoglobin is a form of hemoglobin that is unable to bind oxygen, which can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Mode of Action
This compound interacts with its targets by causing the production of methemoglobin . This effect is attributed to the hydroxylated metabolites of the compound . In vitro, N-hydroxy-3,4-dichloroaniline and 6-hydroxy-3,4-dichloroaniline were identified as methemoglobin-producing metabolites of 3,4-dichloroaniline .
Biochemical Pathways
The degradation of this compound involves several biochemical pathways. The common microbial degradation pathway for the compound is via transformation to 3,4-dichloroaniline, which is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation . The products of these pathways are further degraded via cooperative metabolism .
Pharmacokinetics
It is known that the compound is a model environmental contaminant and an important precursor for the synthesis and degradation product of several herbicides .
Result of Action
The action of this compound results in several molecular and cellular effects. It causes methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen . It also leads to skin and eye irritation . In addition, it has been reported to cause vascularization of the cornea and sensitizing effects on the skin of guinea pigs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a model environmental contaminant and is often found in soil potentially contaminated with herbicides . Its degradation can be affected by the presence of other compounds and the characteristics of the environment, such as pH and temperature .
Safety and Hazards
Future Directions
Research into the degradation of 3,4-Dichloroaniline is ongoing. For example, a study found that Acinetobacter soli strain GFJ2, isolated from soil potentially contaminated with herbicides, can degrade 3,4-Dichloroaniline . This research provides insights into the genetic mechanisms of 3,4-Dichloroaniline degradation by GFJ2, with potential applications in the bioremediation of environments contaminated by phenylurea herbicides .
Biochemical Analysis
Biochemical Properties
3,4-Dichloroaniline-d2 interacts with various enzymes and proteins. A study on Acinetobacter soli strain GFJ2, which can degrade 3,4-Dichloroaniline, identified a gene cluster responsible for 3,4-Dichloroaniline degradation. This cluster includes genes encoding dioxygenase, flavin reductase, and aldehyde dehydrogenase . These enzymes are involved in the biochemical reactions that transform 3,4-Dichloroaniline into other compounds .
Cellular Effects
3,4-Dichloroaniline has been shown to have significant effects on cellular processes. For instance, it has been found to promote fatty liver in zebrafish larvae . Exposure to 3,4-Dichloroaniline led to significant upregulation of genes related to lipogenesis and ER stress, increased ROS generation, and increased activity of glutathione-S-transferase . These changes indicate that 3,4-Dichloroaniline can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,4-Dichloroaniline involves its interaction with various biomolecules. The degradation of 3,4-Dichloroaniline in Acinetobacter soli strain GFJ2 involves the action of dioxygenase and flavin reductase, which degrade 3,4-Dichloroaniline to an intermediate metabolite. This metabolite is then converted to 4,5-dichlorocatechol via a reaction involving the product of the aldehyde dehydrogenase gene .
Temporal Effects in Laboratory Settings
The effects of 3,4-Dichloroaniline can change over time in laboratory settings. For example, a study found that the toxicity of 3,4-Dichloroaniline varied with the type and concentration of two-dimensional nanomaterials, as well as the species . This suggests that the stability, degradation, and long-term effects of 3,4-Dichloroaniline on cellular function may vary depending on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of 3,4-Dichloroaniline can vary with different dosages in animal models. For instance, a study found that exposure to 3,4-Dichloroaniline induced fatty liver in zebrafish larvae . This effect was associated with additional factors such as ER stress response, which can promote liver damage .
Metabolic Pathways
3,4-Dichloroaniline is involved in several metabolic pathways. In Acinetobacter soli strain GFJ2, 3,4-Dichloroaniline is degraded through a pathway involving the action of dioxygenase, flavin reductase, and aldehyde dehydrogenase . This pathway transforms 3,4-Dichloroaniline into 4,5-dichlorocatechol .
Transport and Distribution
It is known that 3,4-Dichloroaniline is classified as a Dangerous Good for transport and may be subject to additional shipping charges .
Subcellular Localization
Studies on related compounds, such as D2 receptors, have shown that these compounds can be localized in discrete signaling sites along the plasma membrane
Properties
IUPAC Name |
3,4-dichloro-2,6-dideuterioaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-SDTNDFKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N)[2H])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747602 | |
Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-22-1 | |
Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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